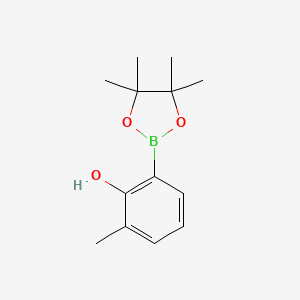![molecular formula C10H11ClFN B2961566 [1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine CAS No. 1342004-75-4](/img/structure/B2961566.png)
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine” is a chemical compound with the molecular formula C10H11ClFN. It has a molecular weight of 199.65 . This compound is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine” consists of a cyclopropyl group attached to a methanamine group, which is further connected to a 2-chloro-4-fluorophenyl group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored or used.
Physical And Chemical Properties Analysis
“[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C . The boiling point of this compound is not specified .
Aplicaciones Científicas De Investigación
Antidepressant Drug Candidates
Cyclopropyl methanamine derivatives have been explored for their potential as antidepressant drugs. A study by Sniecikowska et al. (2019) focused on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, showing promising results as serotonin 5-HT1A receptor-biased agonists. These compounds demonstrated robust antidepressant-like activity in vivo, indicating the potential of cyclopropyl methanamine derivatives in developing new antidepressants (Sniecikowska et al., 2019).
Anti-viral Activity
Research by Kolocouris et al. (1994) on aminoadamantane derivatives, including some spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, revealed their efficacy against influenza A virus. These findings underscore the potential of cyclopropyl methanamine derivatives in antiviral therapy, particularly as specific anti-influenza A agents (Kolocouris et al., 1994).
Organic Synthesis and Chemical Reactions
Cyclopropyl methanamine derivatives serve as key intermediates in organic synthesis. Patrick et al. (2002) demonstrated the high-yield preparation of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane. This study highlights the utility of cyclopropyl derivatives in synthesizing complex organic compounds through cycloaddition reactions (Patrick et al., 2002).
Anti-Mycobacterial Agents
An efficient synthesis of aryloxyphenyl cyclopropyl methanones, reported by Dwivedi et al. (2005), indicated significant anti-tubercular activities against M. tuberculosis H37Rv. The most active compounds displayed activity against multidrug-resistant strains, suggesting the potential of cyclopropyl methanamine derivatives as anti-mycobacterial agents (Dwivedi et al., 2005).
Mecanismo De Acción
Safety and Hazards
This compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It should be handled with care, using appropriate personal protective equipment. If swallowed or in case of skin or eye contact, medical help should be sought .
Propiedades
IUPAC Name |
[1-(2-chloro-4-fluorophenyl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPBZRFWVFNQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-4-fluorophenyl)cyclopropyl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

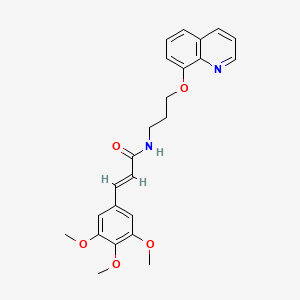
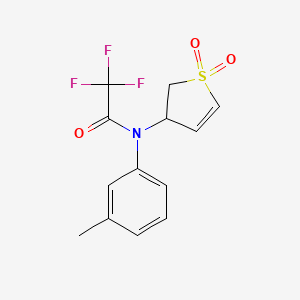
![Methyl (E)-4-[(6-methylsulfonylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B2961488.png)
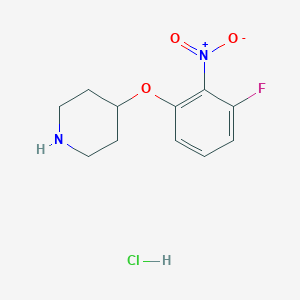
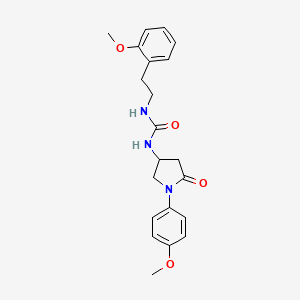
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2961497.png)

![6-ethyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2961500.png)
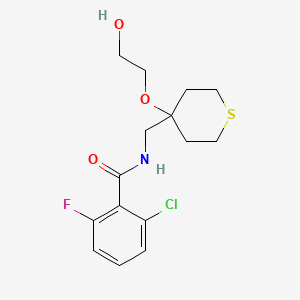
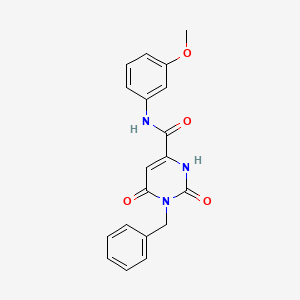

![2,3-dichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2961504.png)
